
Trazodone 1,4-Di-N-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trazodone 1,4-Di-N-Oxide is a compound with the molecular formula C19H22ClN5O3 and a molecular weight of 403.86 . It is a metabolite of Trazodone , which is a medication used in the management and treatment of major depressive disorder .
Molecular Structure Analysis
Trazodone 1,4-Di-N-Oxide has a complex molecular structure. Its IUPAC name is 2-[3-[4-(3-chlorophenyl)-1-oxidopiperazin-1-ium-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one . The compound contains a total of 53 bonds, including 31 non-H bonds, 10 multiple bonds, 5 rotatable bonds, 4 double bonds, and 6 aromatic bonds .Physical And Chemical Properties Analysis
Trazodone 1,4-Di-N-Oxide has a molecular weight of 403.86 g/mol . Its exact mass and monoisotopic mass are 387.1462027 g/mol . The compound has a topological polar surface area of 57.2 Ų .科学的研究の応用
Antibacterial Agent
Trazodone 1,4-Di-N-Oxide has been used as an antibacterial agent . The use of this compound as an antibacterial agent has led to an interest in investigating its mechanism of action .
Antifungal Agent
This compound has also been used as an antifungal agent . It has been found that the nature and type of substituents that Trazodone 1,4-Di-N-Oxide presents influence the selectivity, potency, and cytotoxicity that these compounds show when they are evaluated biologically .
Antiparasitic Agent
Trazodone 1,4-Di-N-Oxide has been used as an antiparasitic agent . This is due to its ability to cause DNA damage .
Antituberculous Agent
This compound has been used as an antituberculous agent . The mechanism of action for this application is still under investigation .
Anticancer Agent
Trazodone 1,4-Di-N-Oxide has been used as an anticancer agent . The compound’s ability to cause DNA damage has led to its use in this field .
Food Additive
Trazodone 1,4-Di-N-Oxide has been used as a food additive to improve animal growth . This use has been prevalent since the middle of the last century .
Antioxidant
This compound has been used as an antioxidant . This is due to its ability to produce reactive oxygen species .
Anti-inflammatory
Trazodone 1,4-Di-N-Oxide has been used as an anti-inflammatory agent . The mechanism of action for this application is still under investigation .
作用機序
Target of Action
Trazodone 1,4-Di-N-Oxide, a derivative of Trazodone, is believed to act on various receptors, including certain histamine, serotonin, and adrenergic receptors . The primary targets of Trazodone are serotonin receptors and the serotonin transporter (SERT) . It also interacts with histamine H1 receptors and α1-adrenergic receptors . These targets play crucial roles in mood regulation, sleep, and various other physiological processes .
Mode of Action
At low doses, it has hypnotic actions due to blockade of 5-HT2A receptors, as well as H1 histamine receptors and α1 adrenergic receptors . Higher doses recruit the blockade of the serotonin transporter (SERT) and turn trazodone into an antidepressant .
Biochemical Pathways
Trazodone 1,4-Di-N-Oxide affects the serotonin pathway by inhibiting the reuptake of serotonin, thereby increasing the availability of serotonin in the synaptic cleft . It also interferes with the sterol biosynthesis pathway , causing elevated levels of sterol precursor 7-dehydrocholesterol (7-DHC) .
Pharmacokinetics
For trazodone, a decrease in total apparent clearance (51 versus 108 L/h) was seen in elderly volunteers in the fasted state when compared with younger volunteers . Another study determined the total body clearance of trazodone to be 5.3 +/- 0.9 L/hr in 8 healthy patients taking a single dose of trazodone .
Result of Action
Trazodone has been shown to have profound neuroprotective effects, restoring global protein synthesis rates in mouse models of neurodegenerative disorders . It is also effective for a range of depression symptoms, including insomnia .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Trazodone 1,4-Di-N-Oxide involves the oxidation of trazodone using hydrogen peroxide in the presence of a catalyst.", "Starting Materials": [ "Trazodone", "Hydrogen peroxide", "Catalyst (e.g. Iron(II) sulfate)" ], "Reaction": [ "Trazodone is dissolved in a solvent such as water or ethanol.", "Hydrogen peroxide is added to the solution in a stoichiometrically controlled manner.", "The catalyst is added to the solution to facilitate the oxidation reaction.", "The reaction mixture is heated and stirred for a certain amount of time.", "The product, Trazodone 1,4-Di-N-Oxide, is isolated and purified using standard methods such as filtration, crystallization, and chromatography." ] } | |
CAS番号 |
1346603-99-3 |
製品名 |
Trazodone 1,4-Di-N-Oxide |
分子式 |
C19H22ClN5O3 |
分子量 |
403.867 |
IUPAC名 |
2-[3-[4-(3-chlorophenyl)-1,4-dioxidopiperazine-1,4-diium-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |
InChI |
InChI=1S/C19H22ClN5O3/c20-16-5-3-6-17(15-16)25(28)13-11-24(27,12-14-25)10-4-9-23-19(26)22-8-2-1-7-18(22)21-23/h1-3,5-8,15H,4,9-14H2 |
InChIキー |
WFTGUHZOQFWQIN-UHFFFAOYSA-N |
SMILES |
C1C[N+](CC[N+]1(CCCN2C(=O)N3C=CC=CC3=N2)[O-])(C4=CC(=CC=C4)Cl)[O-] |
同義語 |
2-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one 1,4-Dioxide ; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



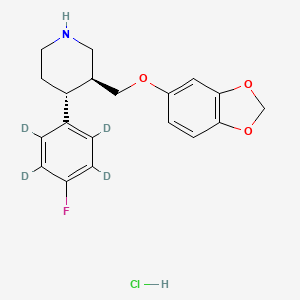
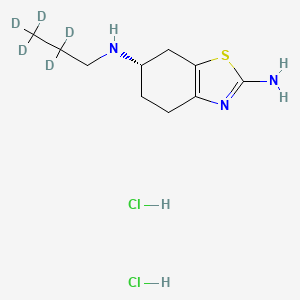
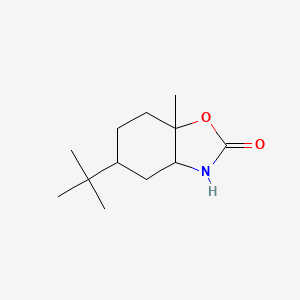
![5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline](/img/structure/B585852.png)
![(1R)-1-(3-Formamido-4-hydroxyphenyl)-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl beta-D-glucopyranosiduronic acid](/img/structure/B585855.png)
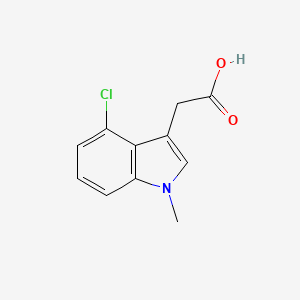
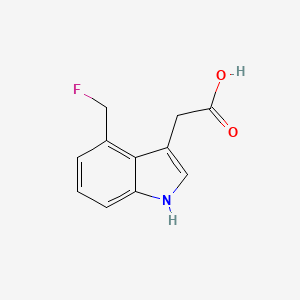
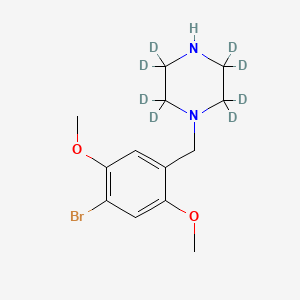
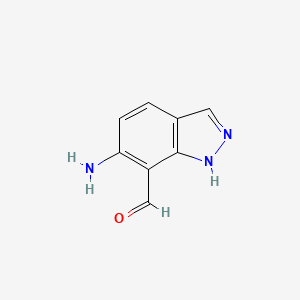
![N,N-diethylethanamine;3-[2-[(E)-[5,5-dimethyl-3-[(Z)-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]cyclohex-2-en-1-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B585865.png)
